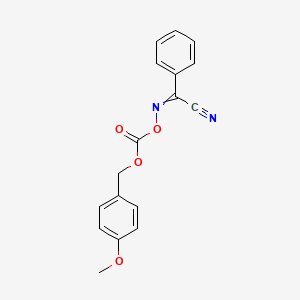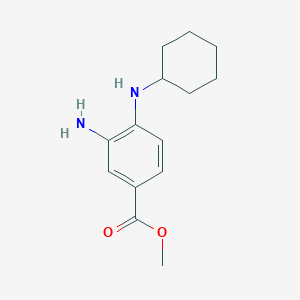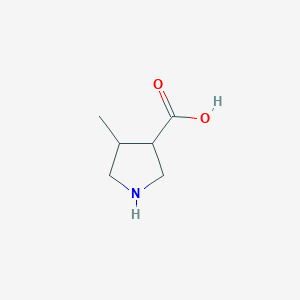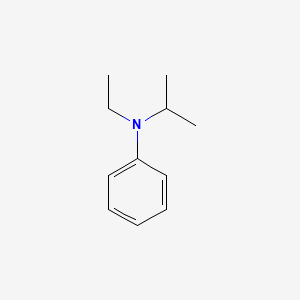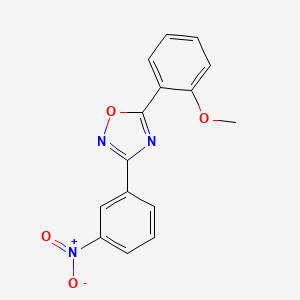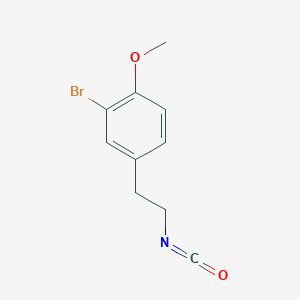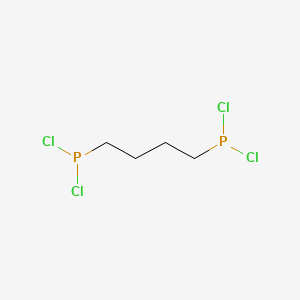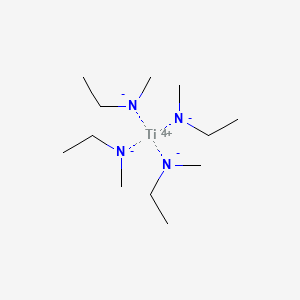
テトラキス(エチルメチルアミド)チタン(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(ethylmethylamido)titanium(IV) is a coordination compound with the chemical formula [ (CH3C2H5)N]4Ti. It is a type of organometallic compound where titanium is bonded to four ethylmethylamido ligands. This compound is known for its strong Lewis acidity and is often used as a precursor in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with ethylmethylamine (C2H5N(CH3)H) under controlled conditions.
Industrial Production Methods: In industrial settings, the compound is typically produced through organometallic chemical vapor deposition (OMCVD) processes, where titanium precursors are vaporized and reacted with ethylmethylamine in a controlled environment.
Types of Reactions:
Oxidation: Tetrakis(ethylmethylamido)titanium(IV) can undergo oxidation reactions to form titanium oxides.
Reduction: Reduction reactions can lead to the formation of titanium metal or lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the ethylmethylamido ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen or carbon monoxide are commonly employed.
Substitution: Various nucleophiles can be used to replace the ethylmethylamido ligands.
Major Products Formed:
Titanium Oxides: TiO2 and other titanium oxides.
Titanium Metal: Pure titanium or titanium alloys.
Substituted Titanium Compounds: Compounds with different ligands attached to the titanium center.
科学的研究の応用
Tetrakis(ethylmethylamido)titanium(IV) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of biological systems and the development of bioactive materials.
Medicine: It is used in the synthesis of pharmaceuticals and medical imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as thin films and coatings.
作用機序
Target of Action
Tetrakis(ethylmethylamido)titanium(IV) is primarily targeted towards the formation of titanium nitride (TiN) thin films . It serves as a precursor in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The compound interacts with its target by undergoing a chemical reaction during the OMCVD process. The reaction leads to the formation of titanium nitride (TiN) thin films .
Biochemical Pathways
The primary biochemical pathway involved in the action of Tetrakis(ethylmethylamido)titanium(IV) is the organometallic chemical vapor deposition (OMCVD) . This process allows the formation of thin films of titanium nitride (TiN), which have various applications in the semiconductor industry .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0923 g/mL at 25 °C (lit) .
Result of Action
The result of the action of Tetrakis(ethylmethylamido)titanium(IV) is the formation of titanium nitride (TiN) thin films . These films are widely used in the semiconductor industry for their high thermal stability and selectivity .
生化学分析
Biochemical Properties
Tetrakis(ethylmethylamido)titanium(IV) is known for its high thermal stability and selectivity . It can be used in the synthesis of nitrogenous materials in organic synthesis reactions, such as conductive polymers and organic solar cells
Molecular Mechanism
Tetrakis(ethylmethylamido)titanium(IV) is a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD)
Temporal Effects in Laboratory Settings
Tetrakis(ethylmethylamido)titanium(IV) has a boiling point of 80 °C at 0.1 mmHg and a density of 0.923 g/mL at 25 °C . It is stored at 2-8°C
類似化合物との比較
Tetrakis(dimethylamido)titanium: Similar structure but with dimethylamido ligands instead of ethylmethylamido.
Titanium(IV) ethoxide: Contains ethoxide ligands instead of amido ligands.
Titanium(IV) isopropoxide: Contains isopropoxide ligands.
Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is unique due to its combination of ethyl and methyl groups on the amido ligands, which provides a balance of steric and electronic effects that influence its reactivity and stability.
特性
CAS番号 |
308103-54-0 |
|---|---|
分子式 |
C12H32N4Ti |
分子量 |
280.28 g/mol |
IUPAC名 |
ethyl(methyl)azanide;titanium(4+) |
InChI |
InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
InChIキー |
LNKYFCABELSPAN-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |
正規SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


